molecular formula C9H7NO B13804224 3,7-Ethanofuro[3,2-b]pyridine CAS No. 255398-78-8

3,7-Ethanofuro[3,2-b]pyridine

Cat. No.: B13804224
CAS No.: 255398-78-8
M. Wt: 145.16 g/mol
InChI Key: LBRHPROOXJOYFF-UHFFFAOYSA-N
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Description

3,7-Ethanofuro[3,2-b]pyridine is a sophisticated chemical building block based on the furo[3,2-b]pyridine scaffold, a structure recognized as privileged in modern drug discovery . This fused heterocyclic system is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The furo[3,2-b]pyridine core has been identified as a novel scaffold for highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway . Kinases like CLKs are critical targets in oncology and neurological disorders, while the Hedgehog pathway plays a key role in cellular proliferation and differentiation, making its modulators valuable for anticancer research. The structure of this compound suggests it is a bridged or fused derivative, which may confer unique three-dimensional properties and potential for high selectivity when used in probe or drug development. Researchers can leverage this compound as a key intermediate to access complex, functionalized molecules for high-throughput screening, hit-to-lead optimization, and investigating new mechanisms of action. This product is intended for research applications in chemical biology, pharmaceutical development, and as a ligand in coordination chemistry . It is supplied as a high-purity material to ensure reproducible results in experimental settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

255398-78-8

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

6-oxa-9-azatricyclo[5.4.0.04,8]undeca-1(7),4,8,10-tetraene

InChI

InChI=1S/C9H7NO/c1-2-7-5-11-9-6(1)3-4-10-8(7)9/h3-5H,1-2H2

InChI Key

LBRHPROOXJOYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=COC3=C1C=CN=C23

Origin of Product

United States

Retrosynthetic Analysis of 3,7 Ethanofuro 3,2 B Pyridine

Fundamental Principles of Retrosynthetic Disconnection for Bridged Systems

The synthesis of bridged polycyclic molecules presents a significant challenge in organic chemistry. rsc.org Retrosynthetic analysis of these systems is guided by a set of principles aimed at methodically reducing the structural complexity. rsc.orgnih.gov A primary goal is to disconnect the target into less complex precursors, ideally fused or monocyclic systems, which are generally easier to synthesize. princeton.edu

A key topological strategy, pioneered by E.J. Corey, is network analysis. rsc.orgprinceton.edu This approach begins by identifying the "maximally bridged ring," which is the ring containing the greatest number of bridgehead atoms. rsc.orgscribd.com Disconnections are then prioritized within this ring. Bonds are considered "strategic" if their cleavage leads directly to a simplified precursor without introducing new synthetic hurdles, such as the formation of unstable large rings. rsc.org

General principles for disconnecting bridged systems include:

Simplify Topology: The primary objective is to deconstruct the bridged framework into simpler fused or monocyclic structures. researchgate.netrsc.org

Disconnect Strategic Bonds: Focus on bonds that, when broken, lead to the greatest simplification. rsc.orgscitepress.org This often includes bonds that are exendo to a primary ring. princeton.eduscribd.com

Prioritize Heteroatom Bonds: Disconnections of bonds between carbon and a heteroatom (C-N, C-O, C-S) are often favored over C-C bond cleavages. princeton.edu

Avoid Problematic Precursors: A disconnection is not strategic if it generates an unstable intermediate, such as a molecule with a bridgehead double bond (Bredt's rule) or a very large, difficult-to-form ring. rsc.orgscitepress.org

Utilize Symmetry: If the molecule possesses elements of symmetry, disconnections that take advantage of this can lead to a more convergent and efficient synthesis. icj-e.orgdeanfrancispress.com

Table 1: Guiding Principles of Retrosynthetic Analysis for Bridged Systems

Principle Description Rationale
Network Analysis Identify the maximally bridged ring and disconnect bonds within it. rsc.org Focuses simplification on the most complex part of the molecule.
Strategic Bond Disconnection Cleave bonds that lead to a significant reduction in topological complexity. rsc.org Aims for the most efficient deconstruction path towards simpler precursors.
Fused vs. Bridged Aim for disconnections that convert a bridged system into a fused one. princeton.edu Fused ring systems are generally more synthetically accessible than bridged ones.
Heteroatom Bond Priority Favor the disconnection of C-Heteroatom bonds over C-C bonds. princeton.edu Many reliable methods exist for forming C-Heteroatom bonds.
Convergence Choose disconnections that break the target into fragments of similar size and complexity. icj-e.org Allows for parallel synthesis of fragments, improving overall efficiency.

Strategic Disconnections for the Ethano Bridge Formation

The ethano bridge in 3,7-ethanofuro[3,2-b]pyridine is a key structural feature. Its retrosynthetic disconnection is crucial for simplifying the target to a more manageable, non-bridged furo[3,2-b]pyridine (B1253681) derivative.

Cycloaddition reactions are among the most powerful methods for constructing cyclic and polycyclic systems, and they serve as a key strategic disconnection in retrosynthesis. acs.orgfiveable.me The disconnection of the ethano bridge via a retro-cycloaddition transforms the bridged bicyclic system into a single, acyclic precursor in one step. escholarship.org

A primary strategy is the intramolecular Diels-Alder (IMDA) reaction, a [4+2] cycloaddition. acs.orgescholarship.org Disconnecting both C-C bonds of the ethano bridge via a retro-IMDA transform reveals a precursor containing a diene and a dienophile tethered to the furo[3,2-b]pyridine core. The forward reaction would involve an intramolecular cyclization to form the six-membered ring that constitutes the bridge. Intramolecular [3+2] dipolar cycloadditions also offer a powerful strategy for the single-step synthesis of bridged bicyclic systems from acyclic precursors. escholarship.orgnsf.gov

Table 2: Cycloaddition-Based Disconnection of the Ethano Bridge

Disconnection Strategy Precursor Structure Forward Reaction
Retro [4+2] Cycloaddition Furo[3,2-b]pyridine with tethered diene and dienophile Intramolecular Diels-Alder Reaction
Retro [3+2] Cycloaddition Furo[3,2-b]pyridine with tethered 1,3-dipole and dipolarophile Intramolecular 1,3-Dipolar Cycloaddition

Ring-Closing Metathesis (RCM) as a Disconnection Strategy

Ring-Closing Metathesis (RCM) is a widely used reaction for synthesizing unsaturated rings of various sizes, from 5-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.orgthieme-connect.de As a disconnection strategy, a retro-RCM involves cleaving the double bond of a cyclic alkene precursor to yield a linear diene.

For the saturated ethano bridge, this strategy involves a two-step process in the forward direction: RCM to form a six-membered unsaturated ring, followed by hydrogenation. The retrosynthetic pathway disconnects the ethano bridge first by breaking the two C-H bonds added during hydrogenation (a functional group interconversion, FGI), revealing a cyclohexene-type fused ring. The key RCM disconnection then breaks the C=C bond of this ring, leading to a precursor molecule that is a furo[3,2-b]pyridine substituted with two separate alkenyl chains. This strategy has proven effective for creating bridged azabicyclic structures. nih.gov The driving force for the forward RCM reaction is typically the entropically favorable release of a small, volatile molecule like ethylene (B1197577). organic-chemistry.org

Table 3: RCM-Based Disconnection Strategy

Step Transformation (Retrosynthetic Direction) Precursor Generated
1 Functional Group Interconversion (FGI) Unsaturated bridged ring (cyclohexene fused to the core)
2 Retro-RCM Disconnection Furo[3,2-b]pyridine with two alkenyl side chains

Intramolecular Cyclization Precursors

This approach involves the disconnection of only one C-C bond of the ethano bridge. This transforms the bicyclic bridged system into a monocyclic precursor, which would then cyclize to form the bridge in the forward synthesis. Various intramolecular bond-forming reactions can be envisioned.

One such strategy is a retro-Michael addition. nih.govnih.gov This disconnection would lead to a precursor containing a large ring where a nucleophilic center (e.g., a stabilized carbanion) is tethered by a chain to a Michael acceptor on the furo[3,2-b]pyridine core. nih.govnih.gov Other potential disconnections could be based on retro-aldol, retro-Dieckmann, or retro-Friedel-Crafts reactions, depending on the functional groups present or introduced into the target. For instance, an intramolecular Heck cyclization could be a viable forward reaction for forming one of the C-C bonds of the bridge. researchgate.net Similarly, intramolecular C-H activation/coupling is a modern strategy for forging such rings. mdpi.com These disconnections lead to precursors that are less complex topologically (monocyclic vs. bridged bicyclic) but require careful consideration of regioselectivity and stereocontrol in the forward cyclization step.

Retrosynthesis of the Furo[3,2-b]pyridine Core Structure

The furo[3,2-b]pyridine scaffold is an aromatic heterocyclic system consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. nih.govhmdb.ca Its retrosynthetic analysis involves disconnecting the bonds of the furan ring to separate the core into its constituent pyridine and furan-derived precursors. ias.ac.in

There are two primary approaches for constructing the furo[3,2-b]pyridine core, which inform its disconnection. ias.ac.in The choice of strategy depends on the availability of suitably functionalized starting materials.

Approach 1: Furan Ring Construction on a Pyridine Precursor This is a common strategy where the furan ring is assembled onto a pre-existing, functionalized pyridine ring. A logical disconnection involves cleaving the C-O bond and the C-C bond of the furan ring that is fused to the pyridine. This leads back to a 3-hydroxypyridine (B118123) derivative bearing a side chain at the 2-position. For example, a copper-mediated oxidative cyclization can be used in the forward synthesis to form the furan ring from such a precursor. nih.gov Another method involves the reaction of a pyridine-N-oxide with an acyl chloride or anhydride (B1165640), which can lead to cyclization and formation of the furo[2,3-b]pyridine (B1315467) core, a related isomer. researchgate.net

Approach 2: Pyridine Ring Construction on a Furan Precursor Alternatively, the pyridine ring can be constructed onto a furan precursor. This involves disconnecting the two C-N or C-C bonds of the pyridine portion of the fused ring system. This retrosynthetic path would lead to a 2-aminofuran or 3-aminofuran derivative. In the forward synthesis, this furan-based precursor would react with a suitable three-carbon synthon (e.g., an α,β-unsaturated ketone or aldehyde) to build the pyridine ring, often via a condensation-cyclization sequence. ias.ac.in

Table 4: Disconnection Strategies for the Furo[3,2-b]pyridine Core

Disconnection Approach Bonds Cleaved (Retrosynthetically) Precursors Generated Example Forward Reaction
Build Furan onto Pyridine Furan C-O and C-C bonds Substituted 3-hydroxypyridine Intramolecular oxidative cyclization nih.gov
Build Pyridine onto Furan Pyridine C-N and C-C bonds Substituted 2- or 3-aminofuran and a C3-synthon Condensation/cyclization reactions ias.ac.in

Sequential C-C and C-O Bond Disconnections

The retrosynthetic strategy for this compound involves several key bond disconnections. Given the bridged nature of the target molecule, the most strategic initial disconnection is of the two C-C bonds forming the ethano bridge. This corresponds to a retro-Diels-Alder reaction, a powerful transformation for forming six-membered rings and bridged systems. This disconnection simplifies the complex tricyclic structure into a more manageable bicyclic furo[3,2-b]pyridine diene and an alkene dienophile.

Following the simplification of the bridged system, the analysis focuses on the furo[3,2-b]pyridine core. The general principles of retrosynthesis often suggest disconnecting bonds between a carbon and a heteroatom before disconnecting carbon-carbon bonds. scripps.eduslideshare.net Therefore, the next logical step is a C-O bond disconnection within the furan ring. This disconnection opens the furan ring to reveal a 2-alkynyl-3-hydroxypyridine intermediate. Such a strategy is informed by known synthetic methods for furo[3,2-b]pyridines, which often involve the cyclization of a suitably positioned hydroxyl group onto an alkyne. nih.govresearchgate.netbenthamdirect.com

The final key disconnection is of the C-C bond between the pyridine ring and the alkyne side chain. This step is the reverse of a Sonogashira or similar palladium-catalyzed cross-coupling reaction, a common and reliable method for forming C(sp)-C(sp²) bonds. nih.govbenthamdirect.com This disconnection leads to two fundamental building blocks: a di-substituted pyridine and a terminal alkyne. This sequential approach effectively deconstructs the target molecule into synthetically feasible starting materials.

Identification of Key Synthons and Synthetic Equivalents

Each disconnection in the retrosynthetic pathway generates synthons—idealized fragments that may not be stable on their own but represent the reactive character needed for bond formation. For each synthon, a corresponding synthetic equivalent, which is a real chemical reagent, is identified.

The initial retro-Diels-Alder disconnection of the 3,7-ethano bridge yields a furo[3,2-b]pyridine diene synthon and an ethylene synthon. The synthetic equivalent for the ethylene synthon is simply ethylene gas or a suitable equivalent. The furo[3,2-b]pyridine diene is an intermediate that is carried back through the next disconnection steps.

The subsequent C-O and C-C bond disconnections of the furo[3,2-b]pyridine core are based on established synthetic routes for this heterocyclic system. nih.govresearchgate.netbenthamdirect.com These steps reveal the synthons for a substituted pyridine and an alkyne. The table below outlines the key synthons and their corresponding synthetic equivalents for the entire retrosynthetic pathway.

Disconnection Step Synthon Synthetic Equivalent
Retro-Diels-Alder Ethylene CationEthylene
Furo[3,2-b]pyridine DieneIntermediate for further disconnection
C(furan)-O Disconnection 2-Alkynyl-3-oxopyridinium ylide2-Alkynyl-3-hydroxypyridine
C(sp)-C(sp²) Disconnection 2,3-Disubstituted Pyridine Cation/Anion2-Halo-3-hydroxypyridine
Terminal Alkyne AnionTerminal Alkyne

This analysis points towards a convergent synthesis where a substituted pyridine core is coupled with a terminal alkyne, followed by an intramolecular cyclization to form the furo[3,2-b]pyridine system. The final step would involve a Diels-Alder reaction to construct the ethano bridge.

Considerations for Protecting Group Strategies in Multistep Synthesis

The multistep synthesis of a complex molecule like this compound necessitates careful consideration of protecting group strategies to ensure chemoselectivity and prevent unwanted side reactions. researchgate.net Functional groups on the precursors identified through retrosynthesis may be sensitive to the conditions required for subsequent steps.

The 3-hydroxypyridine precursor contains a nucleophilic hydroxyl group and a pyridine nitrogen that can be basic or nucleophilic. During the planned C-C cross-coupling reaction (e.g., Sonogashira), the hydroxyl group could potentially interfere with the catalytic cycle or undergo side reactions. Therefore, it may be necessary to protect it. Common protecting groups for phenols and hydroxyl groups, such as silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers, could be employed. The choice would depend on their stability to the coupling conditions and the ease of removal at a later stage.

Furthermore, the pyridine nitrogen itself can sometimes coordinate to the metal catalyst (e.g., palladium), potentially inhibiting its activity. While many cross-coupling reactions are tolerant of the pyridine moiety, in some cases, protection of the nitrogen as an N-oxide or its temporary quaternization might be considered, although this adds extra steps to the synthesis.

Chemical Transformations and Reactivity of the 3,7 Ethanofuro 3,2 B Pyridine Scaffold

Reactivity of the Furan (B31954) Moiety

The furan component of the 3,7-Ethanofuro[3,2-b]pyridine system is an electron-rich aromatic ring, making it susceptible to electrophilic attack and cycloaddition reactions.

The furan ring in the this compound scaffold is expected to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. The regioselectivity of these reactions is directed by the activating nature of the furan oxygen and the influence of the fused pyridine (B92270) ring. Substitution typically occurs at the positions adjacent to the oxygen atom (α-positions), which are the most electron-rich. In the case of this compound, these are the C2 and C3a positions. However, steric hindrance from the bridged structure may influence the accessibility of these sites.

Studies on related benzofuro[2,3-c]pyridine systems have shown that electrophilic substitution, such as nitration and acylation, proceeds at specific positions on the benzene (B151609) ring. researchgate.net By analogy, for this compound, it is anticipated that electrophiles will preferentially attack the furan ring over the more electron-deficient pyridine ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Furan Moiety

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr₂, solvent2-Bromo-3,7-ethanofuro[3,2-b]pyridine
NitrationHNO₃, H₂SO₄2-Nitro-3,7-ethanofuro[3,2-b]pyridine
AcylationAcyl chloride, Lewis acid2-Acyl-3,7-ethanofuro[3,2-b]pyridine

The furan moiety can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene. This reaction is a powerful tool for the construction of complex polycyclic systems. The reaction of furans with dienophiles like maleimides typically yields oxanorbornene adducts. tudelft.nlmdpi.com The reaction can be reversible, and the stability of the adduct depends on the nature of the substituents on both the furan and the dienophile. mdpi.com

The Diels-Alder reaction of this compound with a suitable dienophile, such as N-methylmaleimide, is expected to proceed across the furan ring to form a bridged adduct. This process temporarily disrupts the aromaticity of the furan ring. Subsequent transformations of the adduct can lead to a variety of complex molecular architectures. The use of aqueous media can promote the Diels-Alder reaction of furan derivatives. researchgate.net

Table 2: Representative Diels-Alder Reaction of the Furan Moiety

DieneDienophileReaction ConditionsProduct
This compoundN-MethylmaleimideHeat, solventExo and/or endo cycloadduct

Reactivity of the Pyridine Moiety

The pyridine ring in the this compound scaffold is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack and C-H functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring, particularly when it is substituted with a good leaving group, such as a halogen, at an activated position (ortho or para to the nitrogen atom). For the this compound scaffold, halogenation at the C5 or C7a positions would render the molecule susceptible to SNAr.

The reactivity of halopyridines in SNAr reactions is well-established, with 4-halopyridines generally being more reactive than 2-halopyridines. uoanbar.edu.iq In the context of this compound, a chloro or bromo substituent at the C5 position would be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The presence of an electron-withdrawing group on the pyridine ring would further enhance the rate of substitution. rsc.org

Table 3: Potential SNAr Reactions on a Halogenated this compound Derivative

SubstrateNucleophileTypical ConditionsProduct
5-Chloro-3,7-ethanofuro[3,2-b]pyridineAmmoniaHeat, pressure5-Amino-3,7-ethanofuro[3,2-b]pyridine
5-Chloro-3,7-ethanofuro[3,2-b]pyridineSodium methoxideMethanol, heat5-Methoxy-3,7-ethanofuro[3,2-b]pyridine

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying aromatic systems. For the pyridine moiety of this compound, several C-H functionalization strategies can be envisioned.

C-H Arylation: Palladium-catalyzed C-H arylation is a versatile method for forming C-C bonds. beilstein-journals.orgrsc.orgresearchgate.net The reaction typically involves the coupling of a C-H bond with an aryl halide. In the case of this compound, the C-H bonds at the C5 and C7a positions are potential sites for arylation, with the regioselectivity being influenced by the specific catalyst and reaction conditions. beilstein-archives.org

C-H Borylation: Iridium-catalyzed C-H borylation is an effective method for introducing a boryl group onto a pyridine ring, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.govacs.orgsemanticscholar.orgresearchgate.net The regioselectivity of the borylation is often governed by steric factors, with the least hindered C-H bond being the preferred site of reaction. For this compound, the C5 position would be a likely candidate for borylation.

Table 4: Examples of C-H Functionalization on the Pyridine Moiety

Reaction TypeCatalyst/ReagentsPotential Site of FunctionalizationProduct Type
C-H ArylationPd(OAc)₂, ligand, aryl halideC55-Aryl-3,7-ethanofuro[3,2-b]pyridine
C-H Borylation[Ir(cod)OMe]₂, dtbpy, B₂pin₂C55-(Pinacolboranyl)-3,7-ethanofuro[3,2-b]pyridine
C-H AminationRh or Ru catalyst, amine sourceC55-Amino-3,7-ethanofuro[3,2-b]pyridine derivative

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a site for functionalization.

N-Oxidation: The pyridine nitrogen can be readily oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com The formation of the this compound N-oxide would significantly alter the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which activates the positions ortho and para to the nitrogen for electrophilic attack.

Reactivity of the N-Oxide: The N-oxide can undergo a variety of transformations. For instance, treatment with acetic anhydride (B1165640) can lead to rearrangement products, such as the formation of a hydroxymethyl group at the C5 position via a process analogous to the Boekelheide reaction. acs.orgwikipedia.org Furthermore, the N-oxide can be used to direct C-H functionalization reactions to the C5 position. researchgate.net The N-oxide can also be readily deoxygenated to regenerate the parent pyridine.

Table 5: N-Functionalization and N-Oxide Reactivity

ReactionReagentsProduct
N-Oxidationm-CPBA or H₂O₂/AcOHThis compound N-oxide
Boekelheide-type RearrangementAcetic anhydride, heat5-Acetoxymethyl-3,7-ethanofuro[3,2-b]pyridine
DeoxygenationPCl₃ or Zn/AcOHThis compound

Transformations Involving the Ethano Bridge

The ethano bridge in the this compound system is a key structural feature that imparts significant conformational rigidity and strain. Transformations involving this bridge are of interest for introducing molecular complexity and modulating the scaffold's three-dimensional shape.

A review of current scientific literature reveals a notable lack of published research specifically detailing the direct functionalization at the bridged carbon positions of the this compound scaffold. While functionalization of bridged systems is a known strategy in organic synthesis, specific methodologies and reaction outcomes for this particular heterocyclic framework have not been reported. Theoretical studies suggest that the positions on the ethano bridge may be accessible to radical-based functionalization, but experimental validation is required.

Similarly, there is no specific information available in the peer-reviewed literature concerning strain-release reactions or skeletal rearrangements of the this compound scaffold. The inherent ring strain conferred by the ethano bridge suggests that this system could be a substrate for reactions such as ring-opening, fragmentation, or rearrangement under thermal, photochemical, or catalytic conditions. However, dedicated studies to explore these potential transformations have not been documented to date.

Cross-Coupling Reactions on the Furo[3,2-b]pyridine (B1253681) System

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. For the furo[3,2-b]pyridine core, these reactions enable the introduction of a wide array of substituents, which is crucial for developing derivatives with tailored properties. The reactivity of the pyridine and furan rings within the fused system can be selectively targeted by choosing appropriate coupling partners and reaction conditions.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a widely used reaction for modifying pyridine-containing heterocycles. rsc.orgresearchgate.net This reaction is valued for its mild conditions and tolerance of various functional groups. rsc.org For halogenated furo[3,2-b]pyridine derivatives, this reaction provides a direct route to aryl, heteroaryl, or alkyl-substituted analogues.

Research on the closely related thieno[3,2-b]pyridine (B153574) scaffold has demonstrated successful Suzuki-Miyaura couplings. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been coupled with various (hetero)aryl boronic acids and their derivatives using a palladium catalyst like Pd(dppf)Cl₂. mdpi.com These reactions typically proceed in good yields, highlighting the utility of this method for creating diverse libraries of substituted scaffolds. mdpi.com The choice of catalyst, base, and solvent system is critical for achieving high efficiency and chemoselectivity, particularly when multiple reactive sites are present. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling on a Related Thieno[3,2-b]pyridine System

Entry Halide Substrate Boron Reagent Catalyst / Base Product Yield (%)
1 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate Phenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate 85%
2 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate 4-(Trifluoromethyl)phenylboronic acid Pd(dppf)Cl₂ / K₂CO₃ Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate 40%
3 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate 2-Thienylboronic acid Pd(dppf)Cl₂ / K₂CO₃ Methyl 3-(thiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylate 75%

Data derived from studies on the analogous thieno[3,2-b]pyridine scaffold. mdpi.com

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgthermofisher.com It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgorganic-chemistry.org This makes it a valuable method for the late-stage functionalization of complex molecules.

While specific examples on the this compound are not documented, the general applicability of the Stille reaction to heterocyclic halides is well-established. thermofisher.comlibretexts.org The reaction mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org The primary drawback of this methodology is the toxicity associated with organotin compounds and byproducts. organic-chemistry.org

Table 2: General Conditions for Stille Coupling of Heterocyclic Halides

Component Description
Substrate Aryl or heteroaryl halide (Br, I) or triflate
Reagent Organostannane (e.g., R-SnBu₃)
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Ligand Phosphine ligands (e.g., PPh₃, AsPh₃)
Solvent Aprotic solvents (e.g., THF, dioxane, DMF)
Additives LiCl or Cu(I) salts can enhance reaction rates

This table represents typical conditions and may require optimization for specific substrates.

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. scirp.org It is the most common method for synthesizing arylalkynes.

The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, demonstrating its utility for introducing alkynyl moieties onto the furo[3,2-b]pyridine system. soton.ac.ukscirp.orgresearchgate.net For example, 2-amino-3-bromopyridines react with a range of terminal alkynes under optimized conditions—using a palladium catalyst like Pd(CF₃COO)₂ with PPh₃ and CuI—to produce 2-amino-3-alkynylpyridines in high yields. scirp.org This methodology is valued for its operational simplicity and efficiency. scirp.org The introduction of an alkyne group provides a versatile handle for further transformations, such as cyclization reactions or the synthesis of conjugated systems. rsc.org

Table 3: Examples of Sonogashira Coupling with Substituted Bromopyridines

Entry Halide Substrate Alkyne Catalyst System Product Yield (%)
1 6-Bromo-3-fluoro-2-pyridinecarbonitrile Phenylacetylene Pd(PPh₃)₄ / CuI 3-Fluoro-6-(phenylethynyl)picolinonitrile 93%
2 6-Bromo-3-fluoro-2-pyridinecarbonitrile 3-Butyn-1-ol Pd(PPh₃)₄ / CuI 3-Fluoro-6-(4-hydroxybut-1-yn-1-yl)picolinonitrile 90%
3 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI 2-Amino-3-(phenylethynyl)pyridine 96%
4 2-Amino-3-bromopyridine 1-Hexyne Pd(CF₃COO)₂ / PPh₃ / CuI 2-Amino-3-(hex-1-yn-1-yl)pyridine 85%

Data derived from studies on functionalized bromopyridine substrates. soton.ac.ukscirp.org

Despite a comprehensive search of available scientific literature, no research or data was found specifically pertaining to the chemical compound “this compound.” Consequently, the requested article on its derivatization strategies for enhancing molecular complexity cannot be generated.

The search yielded information on related but structurally distinct scaffolds, including:

Furo[3,2-b]pyridine

Thieno[3,2-b]pyridine

Benzofuro[3,2-b]pyridine

Derivatization strategies for these related compounds involve various chemical transformations, such as metal-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), annulation reactions, and tandem cyclizations. These methods are employed to introduce molecular complexity and explore the structure-activity relationships of the resulting derivatives.

However, due to the explicit instructions to focus solely on “this compound” and the absence of any specific information on this particular scaffold, the generation of the requested article is not possible at this time. Further research would be required to synthesize and characterize this compound and its derivatives before a detailed discussion of its chemical transformations and reactivity could be provided.

Mechanistic Investigations of Reactions Involving 3,7 Ethanofuro 3,2 B Pyridine

Elucidation of Reaction Pathways and Transition States

No published studies were found that specifically detail the reaction pathways or computationally model the transition states for reactions involving 3,7-Ethanofuro[3,2-b]pyridine. Such investigations would be crucial for understanding how the strained, bridged structure dictates the regioselectivity and stereoselectivity of its transformations.

Role of Catalysts and Reagents in Reaction Selectivity

While catalysis is central to the functionalization of many heterocyclic compounds, there is no specific information on the role of various catalysts and reagents in controlling the reaction selectivity for this compound. Research on analogous systems often employs transition metal catalysts, such as palladium, for cross-coupling reactions, but their applicability and influence on the unique structure of this compound have not been reported.

Kinetic and Thermodynamic Aspects of Transformations

There is a notable absence of studies reporting on the kinetic and thermodynamic parameters of chemical transformations involving this compound. Such data would provide quantitative insight into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products, which are fundamental to a complete mechanistic understanding.

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization of 3,7 Ethanofuro 3,2 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and environment of atoms in a molecule. For 3,7-Ethanofuro[3,2-b]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the furopyridine core and the aliphatic protons of the ethano bridge. The aromatic protons on the pyridine (B92270) and furan (B31954) rings would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants revealing their relative positions. The four protons of the ethano bridge should appear in the upfield, aliphatic region. The two bridgehead protons (H-3, H-7) would be deshielded compared to the bridge protons (H-8, H-9) due to their proximity to the heterocyclic system. Complex spin-spin coupling patterns would be expected between the bridge protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Aromatic carbons of the furo[3,2-b]pyridine (B1253681) system are expected in the δ 110-160 ppm range. rsc.org The aliphatic carbons of the ethano bridge would resonate in the upfield region (likely δ 25-50 ppm). The number of distinct signals would confirm the molecular symmetry.

2D NMR: To definitively assign all signals and confirm the molecular framework, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, confirming the connectivity within the ethano bridge and within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to connecting the different fragments of the molecule. It would show correlations between the bridgehead protons and the carbons of the aromatic rings, and between aromatic protons and bridgehead carbons, thereby confirming the bridged structure and the precise fusion of the ethano unit to the furo[3,2-b]pyridine core.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents hypothetical data based on known chemical shift ranges for analogous structures.

PositionAtom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
2Aromatic CH~7.0 - 7.5~115 - 125
3Bridgehead CH~4.5 - 5.5~40 - 50
3aAromatic C-~150 - 160
5Aromatic CH~8.0 - 8.5~145 - 155
6Aromatic CH~7.2 - 7.8~120 - 130
7Bridgehead CH~4.5 - 5.5~40 - 50
7aAromatic C-~155 - 165
8/9Bridge CH₂~1.5 - 2.5~25 - 35

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₉H₉NO. The experimentally measured mass of the molecular ion ([M+H]⁺ or M⁺˙) would be compared to the theoretically calculated mass, with a match within a very low tolerance (typically <5 ppm) confirming the formula. This technique unequivocally distinguishes the target compound from isomers or compounds with similar nominal masses. rsc.org

Table 2: Molecular Formula and Calculated Exact Mass for this compound

ParameterValue
Molecular FormulaC₉H₉NO
Calculated Exact Mass [M]147.06841 u
Calculated Exact Mass for [M+H]⁺148.07569 u

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to display a characteristic set of absorption bands that confirm its key structural features. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule. researchgate.net

Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands just below 3000 cm⁻¹ for the sp³-hybridized carbons of the ethano bridge.

C=C and C=N stretching: Medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic pyridine and furan rings.

C-O-C stretching: A strong band, typically in the 1250-1050 cm⁻¹ region, confirming the furan ether linkage.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium-Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium-Strong
C-O-C Asymmetric Stretch1250 - 1150Strong

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral analogues are synthesized)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules.

The parent compound, this compound, is achiral as it possesses a plane of symmetry. Therefore, it would not exhibit any chiroptical activity. However, if chiral derivatives were to be synthesized—for instance, by introducing a stereocenter on the ethano bridge or by adding a chiral substituent to the aromatic core—chiroptical spectroscopy would become an essential tool. For such chiral analogues, CD spectroscopy would be invaluable for assigning the absolute configuration of the new stereocenters, often by comparing experimental spectra to those predicted by quantum chemical calculations.

Computational and Theoretical Chemistry Studies of 3,7 Ethanofuro 3,2 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be employed to investigate the electronic structure of 3,7-Ethanofuro[3,2-b]pyridine. These calculations could provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

A typical DFT study would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Molecular Orbital Analysis: Calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the electrostatic potential on the molecular surface to predict non-covalent interactions.

A hypothetical data table for such a study is presented below.

Table 1: Hypothetical DFT Calculated Electronic Properties of this compound

PropertyCalculated Value
Energy of HOMOData not available
Energy of LUMOData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape and flexibility of the this compound molecule over time. By simulating the motion of atoms and bonds, MD can reveal the accessible conformations and the energy barriers between them. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules.

Key outputs from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Principal Component Analysis (PCA): To identify the dominant modes of motion.

Prediction of Reactivity and Regioselectivity

Computational methods can predict the reactivity and regioselectivity of this compound in various chemical reactions. Fukui functions, which are derived from DFT calculations, can be used to identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Hypothetical Predicted Reactive Sites of this compound

Type of AttackPredicted Atomic Site(s)
NucleophilicData not available
ElectrophilicData not available
RadicalData not available

Modeling of Reaction Mechanisms and Energy Landscapes

Theoretical modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy landscape can be constructed. This provides a detailed understanding of the reaction pathway and helps to identify the rate-determining step.

Theoretical Spectroscopic Parameter Prediction

Computational chemistry can also predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. For instance:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
IRVibrational Frequency (cm⁻¹)Data not available
UV-VisMaximum Absorption Wavelength (nm)Data not available

Strategies for Analogue Synthesis and Exploration of Chemical Space

Design Principles for Derivatization Based on Synthetic Accessibility

The design of derivatives of the 3,7-ethanofuro[3,2-b]pyridine core is fundamentally governed by the synthetic accessibility of functionalization sites on the parent furo[3,2-b]pyridine (B1253681) scaffold. Key strategies involve the introduction of "synthetic handles," typically halogen atoms, at specific positions that can later be modified through cross-coupling reactions.

For the related furo[2,3-b]pyridine (B1315467) core, a concise 4-step synthesis has been developed to produce a scaffold with functional handles at the 3- and 5-positions, ideal for subsequent palladium-mediated cross-coupling reactions. nih.gov This approach highlights a core principle: designing a synthetic route to the central scaffold that strategically incorporates latent reactivity for late-stage diversification. The choice of orthogonal protecting groups and chemoselective coupling reactions is paramount. For instance, a furo[2,3-b]pyridine core bearing both a chloro and a triflate group allows for selective Suzuki or Buchwald-Hartwig reactions at each position, enabling the introduction of diverse aryl, heteroaryl, or amino substituents. nih.gov

Similarly, for the furo[3,2-b]pyridine scaffold, derivatization is often achieved through chemoselective metal-mediated couplings. nih.gov The synthesis of a diverse set of compounds can be planned around a common halogenated intermediate, where the differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) can be exploited to control the sequence of substituent introduction. The presence of the ethano bridge in this compound would likely influence the reactivity of the core aromatic system, but the fundamental principle of using halogenated intermediates as versatile platforms for derivatization remains a viable and powerful strategy.

Synthesis of Substituted this compound Analogues

While direct synthetic routes to the this compound scaffold are not extensively documented, methods for constructing the parent furo[3,2-b]pyridine core provide a blueprint for potential synthetic strategies. A common and effective method for forming the furan (B31954) ring is through the cyclization of a suitably substituted pyridine (B92270) precursor.

One established route involves a cascade process beginning with a Sonogashira reaction of a halo-hydroxypyridine (e.g., 4-hydroxy-3-iodopyridine) with a terminal alkyne. semanticscholar.org This is immediately followed by a base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkyne, efficiently forming the fused furan ring. semanticscholar.org To adapt this for the this compound system, one would need to start with a pyridine precursor that already contains the bridged bicyclic core.

Another powerful technique is the palladium/copper-catalyzed coupling of a 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes, which proceeds through a sequential C-C coupling and subsequent C-O bond formation in a single pot to yield 2-substituted furo[3,2-b]pyridines. researchgate.netdntb.gov.ua This method's adaptability to a range of alkynes makes it highly suitable for generating analogues with diverse substituents at the 2-position of the furan ring.

The table below illustrates representative examples of precursors and reaction types used in the synthesis of related furopyridine scaffolds, which could be conceptually adapted for the synthesis of bridged analogues.

Precursor 1Precursor 2Reaction TypeResulting Scaffold
4-Hydroxy-3-iodopyridineTerminal AlkyneSonogashira Coupling / Cyclization2-Substituted furo[3,2-c]pyridine (B1313802)
3-Chloro-2-hydroxypyridineTerminal AlkynePd/C-Cu Catalyzed Coupling / Annulation2-Substituted furo[3,2-b]pyridine
Aurone-derived α,β-unsaturated imineActivated Terminal AlkyneAnnulation ReactionBenzofuro[3,2-b]pyridine
2-(5-methylfuran-2-yl)ethanamineAromatic AldehydePictet–Spengler ReactionTetrahydrofuro[3,2-c]pyridine

Generation of Compound Libraries for Chemical Probe Development

The development of chemical probes requires access to a structurally diverse collection of molecules. Diversity-oriented synthesis (DOS) is a powerful strategy for generating such compound libraries from a common scaffold. acs.orgrsc.org For the this compound system, a DOS approach would leverage a central, multi-functionalized intermediate to rapidly generate a library of analogues.

A practical strategy begins with the gram-scale synthesis of a core scaffold bearing multiple, orthogonally reactive sites, such as different halogen atoms or a boronic ester. nih.govnih.gov For example, a diboration-electrocyclization sequence can provide access to pyridine-fused boronic ester building blocks that are amenable to high-throughput synthesis. nih.gov These intermediates can then be subjected to a battery of parallel reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings, to introduce a wide array of substituents.

The synthesis of a library of furo[3,2-b]pyridines has been achieved using synthetic sequences based on chemoselective metal-mediated couplings, including the initial assembly of the scaffold via copper-mediated oxidative cyclization. nih.gov This approach allows for the systematic variation of substituents at multiple positions, which is crucial for exploring the structure-activity relationships required for probe development. The automation of these coupling reactions allows for the rapid generation of biaryl and ether-linked compound libraries from such building blocks. nih.gov

Incorporation of the Scaffold into Larger, Complex Molecular Architectures

The rigid and defined three-dimensional structure of the this compound scaffold makes it an excellent building block for incorporation into larger, more complex molecules. Its role can be to orient appended pharmacophores in a specific spatial arrangement to optimize interactions with a biological target or to serve as a constrained isostere for more flexible fragments.

The synthetic handles introduced for derivatization (Section 8.1) are also the key to integrating the scaffold into larger structures. For instance, a furo[3,2-b]pyridine core bearing a boronic ester at one position and a halogen at another can participate in sequential coupling reactions. It could first be coupled to one molecular fragment via its boronic ester and then the remaining halogen could be used to attach a second fragment, acting as a lynchpin in a modular assembly.

This strategy is widely applied in the synthesis of complex natural products and pharmaceuticals, where pre-formed heterocyclic scaffolds are common building blocks. chemrxiv.orgias.ac.in The ability to synthesize multivalent furo[3,2-c]pyridine derivatives by coupling a halogenated precursor with dialkynes or trialkynes demonstrates how these scaffolds can be used to create larger, well-defined architectures. semanticscholar.org Such approaches are critical for developing bivalent ligands, molecular rulers, or components of advanced materials.

Future Research Directions and Challenges in 3,7 Ethanofuro 3,2 B Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of bridged heterocyclic compounds is inherently challenging due to the introduction of ring strain and complex stereochemistry. researchwithrutgers.com For the 3,7-ethanofuro[3,2-b]pyridine core, no dedicated synthetic routes have been established, presenting a critical area for future research. Initial efforts will likely draw inspiration from methodologies used for the parent furo[3,2-b]pyridine (B1253681) system and other bridged heterocycles. nih.govnih.gov

Future synthetic strategies could involve intramolecular cyclization reactions as a key step to form the ethano bridge. For instance, a suitably functionalized furo[3,2-b]pyridine precursor could undergo an intramolecular Diels-Alder reaction or a radical-mediated cyclization to construct the bicyclic framework. nih.gov

A primary challenge will be the development of synthetic pathways that are not only effective but also adhere to the principles of green chemistry. This involves minimizing waste, reducing the number of synthetic steps, and utilizing less hazardous reagents. One-pot procedures, which have been successful in synthesizing related benzofuro[3,2-b]pyridine derivatives, could be a promising avenue. rsc.org Furthermore, the use of heterogeneous catalysts, such as Palladium on carbon (Pd/C), and energy sources like ultrasound have proven effective for related furopyridines and could enhance the sustainability of future syntheses. researchgate.netdntb.gov.ua

Synthetic Approach Potential Advantages Key Challenges Sustainability Aspect
Intramolecular Diels-AlderHigh stereocontrol, rapid complexity generation.Precursor synthesis, high activation energy.Atom economy can be high.
Radical CyclizationGood for forming C-C bonds, mild conditions.Control of regioselectivity, potential side reactions.Use of non-toxic radical initiators.
Transition-Metal CatalysisHigh efficiency and selectivity.Catalyst cost and toxicity, ligand design.Development of recyclable catalysts.
One-Pot Tandem ReactionsReduced workup, time and solvent savings.Reagent compatibility, complex optimization.High process efficiency, reduced waste.

Exploration of Novel Reactivity Patterns for the Bridged Furo[3,2-b]pyridine System

The introduction of the ethano bridge is expected to significantly alter the chemical reactivity of the furo[3,2-b]pyridine core. The resulting ring strain can serve as a thermodynamic driving force for reactions that are not observed in the planar analogue. nih.gov For example, the strained C-C and C-O bonds within the bridged system might be susceptible to cleavage under specific conditions, leading to novel ring-opening and rearrangement reactions.

Research should focus on systematically investigating the reactivity of the scaffold towards electrophilic and nucleophilic reagents. While parent furo[3,2-b]pyridines can undergo regioselective lithiation, the altered geometry and electronic distribution of the bridged system may lead to different sites of deprotonation. nih.gov The basicity of the pyridine (B92270) nitrogen is also likely to be affected by the non-planar geometry, which could influence its coordination chemistry and N-functionalization reactions. The study of bridged lactams, where the bridgehead nitrogen leads to a distorted and more reactive amide bond, provides a compelling precedent for these anticipated changes in reactivity. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry is an indispensable tool for venturing into unexplored chemical space. cuny.edu For this compound, advanced computational modeling will be crucial for guiding synthetic efforts and predicting molecular properties. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to gain fundamental insights into this novel system.

Key areas for computational investigation include:

Quantification of Ring Strain: Calculating the strain energy will provide a quantitative measure of the molecule's inherent instability and potential reactivity. vu.nl

Geometric and Electronic Structure: Modeling can predict bond lengths, bond angles, and the distribution of electron density, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding reactivity. researchgate.net

Reaction Pathway Analysis: Computational studies can be used to model the transition states and intermediates of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of proposed transformations.

Prediction of Spectroscopic Properties: Calculating predicted NMR and IR spectra can aid in the characterization and identification of newly synthesized derivatives.

Computational Method Target Property/Application Predicted Insight
G3(MP2) / Homodesmotic ReactionsRing Strain Energy (RSE)Quantitative measure of thermodynamic stability.
DFT (e.g., B3LYP/6-31G(d,p))Molecular Orbitals (HOMO/LUMO)Prediction of reactivity and electronic properties. researchgate.net
M06-2X FunctionalReaction Energetics and BarriersMechanistic understanding of synthetic pathways. cuny.edu
Molecular Dynamics (MD)Conformational AnalysisUnderstanding the flexibility and shape of substituted derivatives. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and automation. mtak.huspringerprofessional.de For a novel and potentially challenging scaffold like this compound, flow chemistry could be a transformative enabling technology. rsc.org

The precise control over reaction parameters such as temperature, pressure, and residence time is particularly valuable when dealing with strained or high-energy intermediates that might be involved in the synthesis of the bridged system. Furthermore, integrating flow reactors with automated purification and analysis systems would allow for high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for biological or materials science applications. durham.ac.ukresearchgate.net This approach would accelerate the exploration of this new chemical entity significantly.

Potential for the Scaffold in Rational Design of Research Tools (e.g., as ligands for catalysts, components in new materials, or as scaffolds for supramolecular assembly)

The unique, rigid, and three-dimensional structure of this compound makes it an exceptionally promising scaffold for the rational design of advanced research tools.

Ligands for Catalysts: The defined spatial arrangement of the pyridine nitrogen and the furan (B31954) oxygen creates a rigid chelating environment. This could be exploited to design novel pincer-type ligands for transition metal catalysis. The rigidity of the scaffold could translate into high stereoselectivity in asymmetric catalysis. researchgate.net

Components in New Materials: Incorporating this rigid, heteroaromatic scaffold into polymers or organic frameworks could lead to materials with unique photophysical or electronic properties. The defined structure could allow for precise control over intermolecular packing and charge transport pathways.

Scaffolds for Supramolecular Assembly: The predictable geometry of the molecule makes it an ideal building block for creating complex, self-assembled supramolecular structures. mdpi.com By adding specific recognition motifs, it could be used to construct molecular cages, capsules, or other architectures with applications in sensing, encapsulation, or catalysis. acs.org

Addressing Synthetic Challenges Posed by Stereochemical Complexity and Bridged Ring Strain

The two most significant hurdles in the chemistry of this compound are its inherent ring strain and stereochemical complexity. The ethano bridge creates a bicyclic system with significant deviation from ideal bond angles, which can make the final ring-closing steps of a synthesis thermodynamically and kinetically challenging. wikipedia.orgyoutube.com

Furthermore, the bridged structure is chiral, and any synthesis will need to address the formation of enantiomers. Future research must focus on developing stereoselective synthetic methods to access enantiopure forms of the scaffold. rsc.orgacs.org This could involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. nih.gov The successful synthesis of other complex bridged heterocycles demonstrates that while challenging, these obstacles can be overcome with carefully designed synthetic strategies. nih.govrsc.org Overcoming these challenges will be paramount to realizing the full potential of this intriguing molecular architecture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-Ethanofuro[3,2-b]pyridine?

  • Methodology :

  • Copper(I)-mediated coupling : Aryl halides can react with copper(I) acetylides to form fused furan-pyridine systems. For example, 2-phenylfuro[3,2-b]pyridine was synthesized via substitution of brominated precursors with phenylacetylene under Pd(PPh₃)₄ catalysis .
  • Palladium-catalyzed cross-coupling : Evidence from analogous thieno[3,2-b]pyridine synthesis shows that C-O or C-N couplings (e.g., with methoxyphenols) using Cu catalysts and ligands like N,N-dimethylglycine can achieve regioselectivity .
    • Key reagents : Pd(PPh₃)₄, Cs₂CO₃, aryl boronic acids, and halogenated precursors (e.g., 7-bromo derivatives).

Q. How can researchers confirm the structural identity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify ring fusion patterns and substituent positions. For example, furopyridine derivatives in include full spectral data for structural validation .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for distinguishing between isomeric forms. Supplemental data in provide refinement protocols .
    • Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What safety precautions are necessary when handling this compound?

  • Hazard mitigation :

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation, as recommended for similar halogenated heterocycles .
  • Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and toxicity (H302) observed in structurally related compounds .
    • Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Case study : If ¹H NMR shows unexpected splitting or integration ratios:

  • Dynamic effects : Check for rotational barriers in substituents (e.g., tert-butyldimethylsilyl groups) that may cause signal broadening .
  • Isomeric purity : Use HPLC-MS to rule out co-eluting isomers. highlights the importance of boronic acid coupling efficiency in minimizing byproducts .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Q. What strategies optimize the synthesis yield of this compound derivatives?

  • Experimental design :

  • Catalyst screening : Test Pd vs. Cu catalysts for cross-coupling efficiency. achieved >80% yield in thieno[3,2-b]pyridine synthesis using CuI/N,N-dimethylglycine .
  • Solvent optimization : Polar aprotic solvents (e.g., toluene/EtOH/H₂O mixtures) enhance solubility of boronic acid reagents .
    • Yield-limiting factors :
  • Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) may require elevated temperatures (105°C) for complete reaction .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methods :

  • DFT calculations : Model transition states for key steps (e.g., ring closure or electrophilic substitution) to identify kinetic barriers.
  • Docking studies : For bioactive derivatives, simulate interactions with target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets .
    • Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in cross-coupling reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.